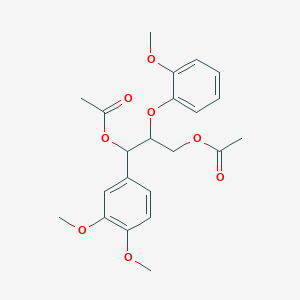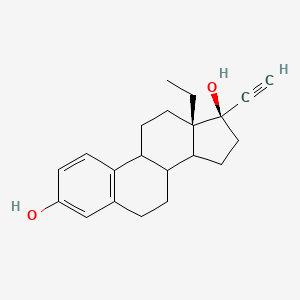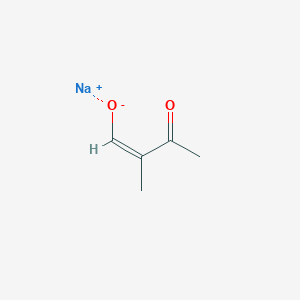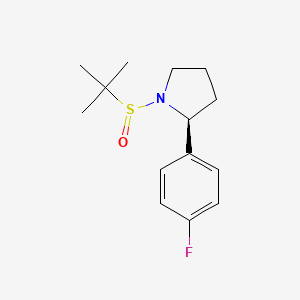
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is a heterocyclic compound that contains a pyrazine ring substituted with benzyl, tert-butyl, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide typically involves the reaction of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Pyrazine derivative.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzyl and tert-butyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-5-(tert-butyl)thiazol-2-ylbenzamide: Similar structure but contains a thiazole ring instead of a pyrazine ring.
N-Benzyl-4-(tert-butyl)thiazol-2-ylbenzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is unique due to the presence of the chloro group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity. The combination of benzyl, tert-butyl, and chloro substituents provides a distinct set of properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C16H18ClN3O |
|---|---|
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21) |
Clé InChI |
MMXDQSQNSRAAAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)


![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)





![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)


